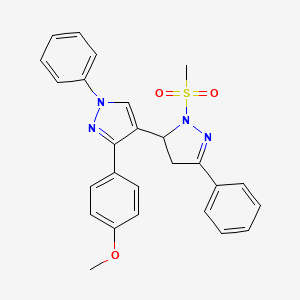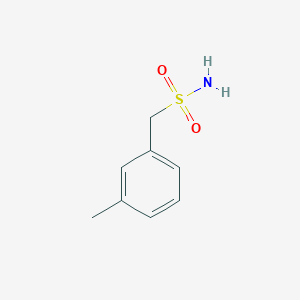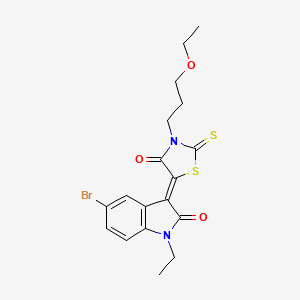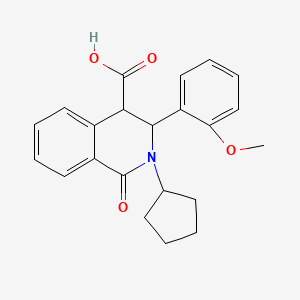
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide, also known as PBTZ169, is a novel benzothiazole compound that has garnered significant attention in the scientific community due to its potential as an anti-tuberculosis drug. This compound was first synthesized in 2013 by a team of researchers from the University of Cape Town, South Africa, and has since been the focus of numerous studies exploring its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to target the energy metabolism of MTB cells. This compound has been shown to inhibit the activity of the enzyme ATP synthase, which plays a critical role in the production of ATP in MTB cells. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide has been shown to disrupt the proton motive force across the membrane of MTB cells, which is essential for their survival.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide has been shown to have a range of biochemical and physiological effects on MTB cells. This compound has been shown to reduce the production of ATP in MTB cells, leading to a decrease in their energy levels. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide has been shown to disrupt the proton motive force across the membrane of MTB cells, leading to a decrease in their viability. These effects are thought to be responsible for the anti-tuberculosis activity of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide is its ability to target both replicating and non-replicating MTB cells, making it a promising candidate for the development of new tuberculosis treatments. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, making it a potentially valuable addition to existing treatment regimens. However, one limitation of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide and to identify potential drug targets that can be exploited for the development of new tuberculosis treatments. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide in humans and to determine its potential as a new tuberculosis treatment.
Métodos De Síntesis
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide involves a multi-step process that begins with the reaction of 2-aminobenzenethiol with 2-bromo-4-methylbutanol to form an intermediate compound. This intermediate is then reacted with 2-chloro-6-nitrobenzoic acid to produce the final product, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide has shown significant potential as an anti-tuberculosis drug due to its ability to target both replicating and non-replicating Mycobacterium tuberculosis (MTB) cells. This compound has been shown to inhibit the growth of MTB in vitro and in vivo, making it a promising candidate for the development of new tuberculosis treatments. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-18-5-4-10(16)7-14-13(17)9-2-3-11-12(6-9)19-8-15-11/h2-3,6,8,10,16H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNHCJNOYBNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC2=C(C=C1)N=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)





![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)


![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)

![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)